

An In-depth Technical Guide to 1,1-Dibromopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dibromopentane

Cat. No.: B15482941

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Dibromopentane**, including its chemical identity, physical properties, synthesis, and spectroscopic data. The information is intended for use by researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical Identity and Physical Properties

IUPAC Name: **1,1-dibromopentane**[\[1\]](#) CAS Number: 13320-56-4[\[1\]](#)

1,1-Dibromopentane is a geminal dihalide, meaning both bromine atoms are attached to the same carbon atom. This structure significantly influences its chemical reactivity.

Table 1: Physical and Chemical Properties of **1,1-Dibromopentane**

Property	Value	Source
Molecular Formula	$C_5H_{10}Br_2$	PubChem[1]
Molecular Weight	229.94 g/mol	PubChem[1]
Appearance	Not specified; likely a liquid	-
Boiling Point	Not specified	-
Melting Point	Not specified	-
Density	Not specified	-
Solubility	Not specified	-

Synthesis of 1,1-Dibromopentane

A common method for the synthesis of gem-dibromoalkanes such as **1,1-Dibromopentane** is the reaction of an aldehyde with a brominating agent. In this case, pentanal would be the appropriate starting material.

General Experimental Protocol: Synthesis from Pentanal

This protocol is a general procedure for the synthesis of gem-dibromoalkanes from aldehydes and can be adapted for the preparation of **1,1-Dibromopentane**.

Materials:

- Pentanal
- Carbon tetrabromide (CBr_4)
- Triphenylphosphine (PPh_3)
- Dichloromethane (CH_2Cl_2) (or another suitable solvent)

Procedure:

- In a round-bottom flask, dissolve triphenylphosphine in dichloromethane.

- Cool the solution in an ice bath.
- Slowly add carbon tetrabromide to the cooled solution with stirring.
- To this mixture, add pentanal dropwise while maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **1,1-Dibromopentane**.

Diagram 1: Synthesis of **1,1-Dibromopentane** from Pentanal

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **1,1-Dibromopentane**.

Spectroscopic Data

Detailed experimental spectroscopic data for **1,1-Dibromopentane** is not readily available in public databases. The following information is based on predictions and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1,1-Dibromopentane** is expected to show distinct signals for the different proton environments.

Table 2: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **1,1-Dibromopentane**

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
CH ₃ (C5)	~0.9	Triplet (t)	3H
CH ₂ (C4)	~1.4	Sextet	2H
CH ₂ (C3)	~1.6	Quintet	2H
CH ₂ (C2)	~2.1	Quartet	2H
CHBr ₂ (C1)	~5.8	Triplet (t)	1H

Note: These are predicted values and may differ from experimental data.

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **1,1-Dibromopentane**

Carbon	Chemical Shift (δ , ppm) (Predicted)
C5 (CH ₃)	~14
C4 (CH ₂)	~22
C3 (CH ₂)	~33
C2 (CH ₂)	~40
C1 (CHBr ₂)	~45

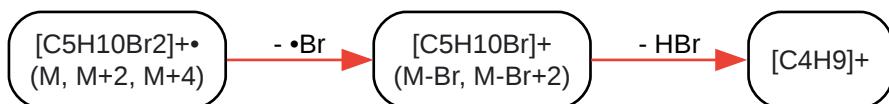
Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **1,1-Dibromopentane** is expected to show characteristic absorption bands for C-H and C-Br bonds.

Table 4: Predicted IR Absorption Bands for **1,1-Dibromopentane**

Bond	Wavenumber (cm ⁻¹) (Predicted)	Intensity
C-H (alkane stretch)	2850-3000	Strong
C-H (bend)	1375-1470	Medium
C-Br (stretch)	500-600	Strong


Mass Spectrometry (Predicted)

The mass spectrum of **1,1-Dibromopentane** will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. Due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Predicted Fragmentation Pathways:

- Loss of a bromine radical (•Br): This is a common fragmentation pathway for bromoalkanes, leading to a [M-Br]⁺ ion.
- Alpha-cleavage: Cleavage of the C1-C2 bond can occur.
- McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral alkene molecule.

Diagram 2: Predicted Mass Spectrum Fragmentation of **1,1-Dibromopentane**

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **1,1-Dibromopentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dibromopentane | C5H10Br2 | CID 12003646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Dibromopentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15482941#1-1-dibromopentane-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com